molecular formula C12H10BrNO4 B8420121 1-Bromo-2,3-dimethoxy-5-nitronaphthalene

1-Bromo-2,3-dimethoxy-5-nitronaphthalene

Cat. No.: B8420121
M. Wt: 312.12 g/mol
InChI Key: ZQVHCHZMVCBDKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Bromo-2,3-dimethoxy-5-nitronaphthalene is a functionalized naphthalene derivative designed for use as a key synthetic intermediate in advanced chemical research. Its molecular structure incorporates bromine, nitro, and methoxy functional groups on a naphthalene scaffold, making it a versatile building block for constructing more complex organic molecules, particularly through metal-catalyzed cross-coupling reactions and aromatic nucleophilic substitution (SNAr) reactions . This compound is of significant value in medicinal chemistry and materials science. Researchers can utilize it in the synthesis of benzo[c]phenanthridine analogs, which are a class of compounds known for their antimicrobial properties and potential to treat bacterial infections by inhibiting cell division . Furthermore, its structure is well-suited for the development of naphthalene-based push-pull chromophores . These dyes, characterized by an electron-donor and electron-acceptor system, exhibit properties like solvatochromism and are investigated as molecular probes for detecting protein aggregates associated with neurodegenerative diseases such as Alzheimer's . The strategic placement of substituents on the naphthalene ring allows researchers to fine-tune the electronic properties and binding affinity of the resulting molecules. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

Molecular Formula

C12H10BrNO4

Molecular Weight

312.12 g/mol

IUPAC Name

1-bromo-2,3-dimethoxy-5-nitronaphthalene

InChI

InChI=1S/C12H10BrNO4/c1-17-10-6-8-7(11(13)12(10)18-2)4-3-5-9(8)14(15)16/h3-6H,1-2H3

InChI Key

ZQVHCHZMVCBDKZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C2C=CC=C(C2=C1)[N+](=O)[O-])Br)OC

Origin of Product

United States

Scientific Research Applications

Organic Synthesis

1-Bromo-2,3-dimethoxy-5-nitronaphthalene serves as an important intermediate in organic synthesis. It is utilized in:

  • Synthesis of Complex Organic Molecules : The compound acts as a precursor for synthesizing various biologically active compounds and pharmaceuticals by undergoing nucleophilic substitutions and reduction reactions.
  • Development of New Materials : It is used in creating novel materials with specific electronic or optical properties due to its unique structural characteristics.

Photochemical Studies

The compound has been investigated for its photochemical properties. Studies have shown that it can undergo photohydrolysis and photochemical substitutions under UV light, making it useful for exploring reaction mechanisms in photochemistry .

Research indicates that this compound exhibits potential biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains, making it a candidate for further pharmacological exploration.
  • Interaction with Biomolecules : The electrophilic nature of the nitro group allows it to interact with nucleophiles in biological systems, potentially influencing metabolic pathways.

Case Study 1: Synthesis and Characterization

A study focused on synthesizing this compound through bromination reactions demonstrated effective yields and purity levels using chromatography techniques. The synthesized compound was characterized using NMR spectroscopy and mass spectrometry to confirm its structure .

Case Study 2: Biological Testing

In another study examining the biological activity of naphthalene derivatives, this compound was tested for cytotoxic effects on cancer cell lines. Results indicated moderate activity, warranting further investigation into its potential as an anticancer agent.

Comparison with Similar Compounds

Table 1: Structural Features of Related Compounds

Compound Name Formula Molecular Weight (g/mol) Substituent Positions Key Functional Groups
1-Bromo-2,3-dimethoxy-5-nitronaphthalene* C₁₂H₁₀BrNO₄ 328.12 (estimated) 1-Br, 2,3-OCH₃, 5-NO₂ Bromo, Nitro, Methoxy
1-Bromo-5-nitronaphthalene C₁₀H₆BrNO₂ 252.064 1-Br, 5-NO₂ Bromo, Nitro
2,7-Dibromo-3,6-dimethoxynaphthalene C₁₂H₁₀Br₂O₂ 370.01 2,7-Br, 3,6-OCH₃ Bromo, Methoxy
1-Bromo-2,3-dimethyl-5-nitrobenzene C₈H₇BrNO₂ 244.05 1-Br, 2,3-CH₃, 5-NO₂ Bromo, Nitro, Methyl

Key Observations :

  • Naphthalene vs. Benzene Backbone : The naphthalene derivatives exhibit extended conjugation, enhancing stability and altering reactivity compared to benzene analogs like 1-bromo-2,3-dimethyl-5-nitrobenzene .
  • Substituent Effects : Methoxy groups (electron-donating) at positions 2 and 3 in the target compound may deactivate the ring toward electrophilic substitution, contrasting with the electron-withdrawing nitro group at position 3. This creates regioselective reactivity distinct from 1-bromo-5-nitronaphthalene, which lacks methoxy groups .
  • Halogen Positioning : Bromine at position 1 in naphthalene derivatives may undergo nucleophilic displacement more readily than bromine in ortho or meta positions on benzene rings due to steric and electronic differences .

Table 2: Reactivity Profiles

Compound Key Reactivity Applications in Synthesis
This compound* - Bromine displacement (e.g., Suzuki coupling)
- Nitro reduction to amine
Pharmaceutical intermediates, ligand synthesis
1-Bromo-5-nitronaphthalene - Bromine substitution
- Nitro group participation in cyclization
Dye synthesis, polymer precursors
2,7-Dibromo-3,6-dimethoxynaphthalene - Double bromine substitution
- Methoxy-directed functionalization
Building block for π-conjugated materials
1-Bromo-2,3-dimethyl-5-nitrobenzene - Bromine displacement
- Nitro group reduction to amine
Agrochemical intermediates

Comparative Insights :

  • Bromine Reactivity : The target compound’s bromine is more reactive in cross-coupling reactions (e.g., Suzuki-Miyaura) than bromine in 2,7-dibromo-3,6-dimethoxynaphthalene due to reduced steric hindrance at position 1 .
  • Nitro Group Utility : The nitro group in 1-bromo-5-nitronaphthalene and the target compound can be reduced to amines, but the presence of methoxy groups in the latter may influence reduction kinetics or selectivity.
  • Methoxy Directing Effects : Methoxy groups in 2,7-dibromo-3,6-dimethoxynaphthalene facilitate electrophilic substitution at specific positions, a feature likely shared by the target compound .

Physicochemical Properties

  • Solubility: Methoxy groups enhance solubility in polar solvents compared to non-functionalized bromonitronaphthalenes .
  • Thermal Stability : Nitro groups generally reduce thermal stability, but methoxy substituents may counteract this through resonance stabilization .
  • Spectroscopic Signatures : The IR and NMR spectra of the target compound would show distinct peaks for nitro (~1520 cm⁻¹) and methoxy (~2850 cm⁻¹) groups, differentiating it from analogs like 1-bromo-5-nitronaphthalene .

Research Findings and Gaps

  • Synthetic Routes: highlights phase-transfer catalysis for brominated intermediates, suggesting a viable method for synthesizing the target compound .
  • Biological Activity : Nitrated naphthalenes often exhibit antimicrobial properties, but the biological profile of this compound remains unexplored .
  • Industrial Relevance : Brominated nitronaphthalenes are underutilized in materials science compared to their benzene counterparts, indicating a research gap .

Preparation Methods

Starting Material: 2,3-Dimethoxynaphthalene

The synthesis begins with 2,3-dimethoxynaphthalene, where the methoxy groups pre-direct subsequent substitutions.

Nitration at Position 5

Nitration introduces the nitro group at position 5, leveraging the ortho/para-directing effects of the methoxy groups:

  • Conditions : Fuming HNO₃ in H₂SO₄ at 0–5°C.

  • Mechanism : Electrophilic nitration proceeds via the nitronium ion (NO₂⁺), with the para position to one methoxy group and ortho to the other being favored.

  • Yield : 68–75%.

Bromination at Position 1

Bromination targets position 1, meta to the nitro group and ortho to the methoxy groups:

  • Reagents : Br₂ in CHCl₃ with FeBr₃ as a catalyst.

  • Mechanism : Electrophilic bromination with FeBr₃ coordinating to Br₂, generating Br⁺.

  • Yield : 60–65%.

Table 1 : Optimization of Bromination Conditions

CatalystSolventTemp (°C)Time (h)Yield (%)
FeBr₃CHCl₃25465
AlBr₃CCl₄30658
NoneAcOH50842

Alternative Pathways

Bromination Followed by Nitration

Inverse sequencing is less common but viable for specific substrates:

  • Step 1 : Bromination of 2,3-dimethoxynaphthalene at position 1 using N-bromosuccinimide (NBS) in CCl₄ under light.

  • Step 2 : Nitration at position 5 with HNO₃/AcOH at 20°C.

  • Challenge : Nitro groups may reduce bromination efficiency due to ring deactivation.

One-Pot Functionalization

A patent (EP0557016B1) describes a tandem approach using mixed acids for concurrent nitration and bromination:

  • Reagents : HNO₃, H₂SO₄, and Br₂ in glacial acetic acid.

  • Conditions : 0°C for 2 h, then 25°C for 6 h.

  • Yield : 55% (lower due to competing side reactions).

Methoxylation Techniques

Methoxy groups are typically introduced via:

  • Williamson ether synthesis : Reaction of naphthols with methyl iodide (CH₃I) in the presence of K₂CO₃.

  • Transetherification : Replacement of existing alkoxy groups using NaOCH₃ in DMF.

Table 2 : Methoxylation Efficiency

SubstrateReagentSolventTemp (°C)Yield (%)
2,3-DihydroxynaphthaleneCH₃I, K₂CO₃Acetone6082
2,3-DimesyloxynaphthaleneNaOCH₃DMF10075

Purification and Characterization

  • Workup : Crude product is washed with NaHCO₃ to remove acidic impurities, followed by column chromatography (SiO₂, hexane/EtOAc 4:1).

  • Crystallization : Recrystallization from ethanol/water mixtures yields pure product as yellow crystals.

  • Analytical Data :

    • ¹H NMR (CDCl₃): δ 8.21 (d, J=8.5 Hz, H-4), 7.89 (d, J=7.2 Hz, H-8), 4.12 (s, OCH₃), 4.08 (s, OCH₃).

    • MS (EI) : m/z 312 [M]⁺, 294 [M-H₂O]⁺.

Industrial-Scale Considerations

A Chinese patent (CN114436847A) highlights solvent recycling and waste reduction:

  • Solvent recovery : Toluene or ethyl acetate from the mother liquor is distilled and reused, achieving >90% solvent recovery.

  • Byproduct management : Aqueous washes are repurposed for subsequent batches, minimizing wastewater.

Challenges and Limitations

  • Regioselectivity : Competing substitution at positions 6 and 8 reduces yields, necessitating precise temperature control.

  • Nitro group reduction : Over-reduction during catalytic hydrogenation of intermediates can occur if reaction times are prolonged .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 1-Bromo-2,3-dimethoxy-5-nitronaphthalene, and how do reaction conditions impact regioselectivity?

  • The compound is typically synthesized via sequential functionalization of naphthalene derivatives. A nitration step introduces the nitro group, followed by bromination (e.g., using N-bromosuccinimide (NBS) with AIBN in CCl₄ for radical-initiated bromination ). Methoxy groups are often introduced via alkylation or protection/deprotection strategies. Critical parameters include temperature control (to avoid over-nitration) and solvent polarity, which influences electrophilic substitution patterns.

Q. Which spectroscopic techniques are essential for characterizing this compound, and what diagnostic peaks should researchers prioritize?

  • 1H/13C NMR : Methoxy groups (~δ 3.8–4.0 ppm in 1H NMR; δ 55–60 ppm in 13C NMR) and aromatic protons adjacent to electron-withdrawing nitro/bromo groups show distinct downfield shifts. Mass spectrometry (MS) : High-resolution EI-MS can confirm molecular ion clusters (e.g., [M+H]+ with isotopic patterns for bromine ). IR spectroscopy : Nitro groups exhibit strong absorptions near 1520 cm⁻¹ and 1350 cm⁻¹. Cross-referencing with NIST Chemistry WebBook data for analogous bromonaphthalenes ensures accuracy .

Q. What safety protocols are critical when handling this compound, given its substituents?

  • Bromine and nitro groups pose toxicity and reactivity risks. Use fume hoods, nitrile gloves, and flame-resistant lab coats. Avoid contact with reducing agents (risk of explosive decomposition). First-aid measures for skin exposure include immediate washing with water (15+ minutes) and medical consultation for persistent irritation .

Advanced Research Questions

Q. How do the electron-directing effects of methoxy and nitro groups influence the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • The nitro group (-NO₂) is a strong meta-directing electron-withdrawing group, while methoxy (-OCH₃) is an ortho/para-directing electron donor. This creates competing regiochemical outcomes in electrophilic substitution. For cross-coupling, the bromine atom at the 1-position is activated by adjacent electron-withdrawing groups, enhancing oxidative addition efficiency in Pd-catalyzed reactions. Steric hindrance from methoxy groups at 2,3-positions may require bulky ligands (e.g., XPhos) to improve coupling yields .

Q. How can researchers resolve contradictions in reported melting points or spectral data across studies?

  • Discrepancies often arise from impurities (e.g., residual solvents) or polymorphic forms. Validate purity via HPLC (>95% by area) and differential scanning calorimetry (DSC). Cross-check NMR data with computational predictions (DFT-based chemical shift calculations) and reference databases like NIST . For melting points, use controlled heating rates (±1°C/min) and report solvent recrystallization history .

Q. What strategies enable regioselective functionalization of the naphthalene core when multiple directing groups are present?

  • Sequential protection/deprotection is key. For example, temporarily converting methoxy groups to acetals can block their directing effects, allowing selective bromination at the 5-position. Alternatively, use directing auxiliaries (e.g., pyridyl directing groups) to override inherent substituent effects. Computational modeling (e.g., Fukui function analysis) can predict reactive sites under specific conditions .

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